

Spectroscopic and Spectrometric Characterization of (-)-Cyclophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Cyclophenol

Cat. No.: B7765546

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the natural product **(-)-Cyclophenol**. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development. This document presents key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, alongside representative experimental protocols for data acquisition.

Core Spectroscopic and Spectrometric Data

(-)-Cyclophenol, a benzodiazepine alkaloid, possesses a unique spiro-oxirane structure. Its characterization relies heavily on modern spectroscopic techniques. As enantiomers exhibit identical NMR spectra, the data for the synthetically more accessible (+)-Cyclophenol is presented here and is directly applicable to **(-)-Cyclophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ^1H and ^{13}C NMR data are crucial for the structural elucidation of **(-)-Cyclophenol**. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data for (+)-Cyclophenol

Position	Chemical Shift (δ) ppm	Multiplicity	J (Hz)
6	7.15	m	
7	7.16	m	
8	7.56	m	
9	7.17	m	
10	4.08	s	
14	6.15	t	1.8
16	6.70	dd	7.7, 1.8
17	7.01	dd	7.7, 7.7
18	6.11	d	7.7
19 (N-CH ₃)	3.19	s	

Table 2: ¹³C NMR Spectroscopic Data for (+)-Cyclophenol

Position	Chemical Shift (δ) ppm
2	168.7
3	71.7
5	168.4
6	132.2
7	126.1
8	134.0
9	122.3
10	65.9
11	136.5
12	128.0
13	133.5
14	113.8
15	158.4
16	117.0
17	130.3
18	118.5
19 (N-CH ₃)	31.7

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition of **(-)-Cyclophenol**. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns useful for structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for **(-)-Cyclophenol**

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	311.1026	311.1028
[M+Na] ⁺	333.0846	333.0865

Table 4: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for **(-)-Cyclophenol** ([M+Na]⁺ Precursor at m/z 333.0865)

Collision Energy (V)	Fragment Ion m/z	Relative Abundance (%)
10	276.0602	100
10	255.0842	21.23
10	257.0210	18.46
20	176.9825	100
20	257.0663	99.66
20	179.9622	71.08
20	274.1757	69.90

Experimental Protocols

The following sections detail representative methodologies for the acquisition of NMR and LC-MS/MS data for **(-)-Cyclophenol**, based on standard practices for the analysis of fungal metabolites.

NMR Spectroscopy Protocol

1. Sample Preparation:

- Accurately weigh 5-10 mg of purified **(-)-Cyclophenol**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or DMSO-d₆) in a clean vial.

- Transfer the solution to a 5 mm NMR tube, ensuring a solvent height of at least 4 cm.

2. NMR Data Acquisition:

- Instrument: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024-4096, depending on sample concentration.
- 2D NMR (COSY, HSQC, HMBC):
 - Utilize standard pulse programs and optimize parameters according to the instrument manufacturer's recommendations.

3. Data Processing:

- Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation.
- Manually phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale to the residual solvent peak (e.g., acetone-d₆ at δ H 2.05 and δ C 29.84, 206.26).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

- Prepare a stock solution of purified **(-)-Cyclophenol** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μ g/mL with the initial mobile phase composition.
- Filter the sample through a 0.22 μ m syringe filter before injection.

2. Liquid Chromatography:

- Instrument: A UHPLC or HPLC system coupled to a mass spectrometer.
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would be to start at 5-10% B, increase to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.

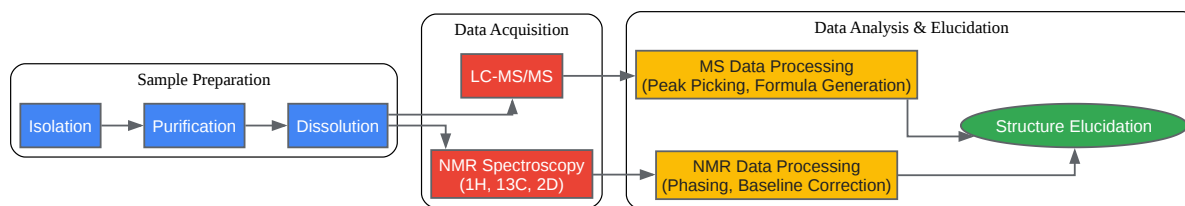
- Injection Volume: 1-5 μL .

3. Mass Spectrometry:

- Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.0-4.0 kV.
- Source Temperature: 120-150 $^{\circ}\text{C}$.
- Desolvation Gas Temperature: 350-450 $^{\circ}\text{C}$.
- MS¹ Scan Range: m/z 100-1000.
- MS/MS:
 - Precursor Ion Selection: Isolate the $[\text{M}+\text{H}]^{+}$ or $[\text{M}+\text{Na}]^{+}$ ion of **(-)-Cyclophenol**.
 - Collision Energy: Varies depending on the instrument and desired fragmentation (e.g., 10-40 eV).
 - Collision Gas: Argon or Nitrogen.

Data Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic and spectrometric data for a natural product like **(-)-Cyclophenol**.



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Caption: Workflow for Spectroscopic Analysis of **(-)-Cyclophenol**.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com